molecular formula C26H30Cl2N4O4 B14675836 Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride CAS No. 32931-74-1

Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride

Cat. No.: B14675836
CAS No.: 32931-74-1
M. Wt: 533.4 g/mol
InChI Key: QSUAKADPPRTIHM-UHFFFAOYSA-N
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Description

Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the nitration of acridine to introduce the nitro group, followed by methoxylation to add the methoxy group. Subsequent steps involve the introduction of the diethylamino group and the benzyl alcohol moiety through various substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride for reduction. Substitution reactions may require specific catalysts or solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl alcohol group would yield benzaldehyde or benzoic acid derivatives, while reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, acridine derivatives are often studied for their interactions with DNA and RNA. This compound may be used in studies investigating the binding affinity and specificity of acridine derivatives to nucleic acids.

Medicine

Medicinally, acridine derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents. The specific compound may exhibit similar biological activities, making it a candidate for drug development.

Industry

In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their chromophoric properties.

Mechanism of Action

The mechanism of action of Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride likely involves interaction with biological macromolecules such as DNA, RNA, or proteins. The acridine moiety is known to intercalate between nucleic acid bases, disrupting their normal function. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

What sets Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.

Properties

CAS No.

32931-74-1

Molecular Formula

C26H30Cl2N4O4

Molecular Weight

533.4 g/mol

IUPAC Name

2-(diethylamino)-1-[4-[(1-methoxy-6-nitroacridin-9-yl)amino]phenyl]ethanol;dihydrochloride

InChI

InChI=1S/C26H28N4O4.2ClH/c1-4-29(5-2)16-23(31)17-9-11-18(12-10-17)27-26-20-14-13-19(30(32)33)15-22(20)28-21-7-6-8-24(34-3)25(21)26;;/h6-15,23,31H,4-5,16H2,1-3H3,(H,27,28);2*1H

InChI Key

QSUAKADPPRTIHM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C(=NC4=C2C=CC(=C4)[N+](=O)[O-])C=CC=C3OC)O.Cl.Cl

Origin of Product

United States

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